molecular formula C14H9ClN4 B069392 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 175134-97-1

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B069392
M. Wt: 268.7 g/mol
InChI Key: ZBQDJHKTGYIRNK-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 3-chlorophenyl group, a pyrrol-1-yl group, and a carbonitrile group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the 3-chlorophenyl group, the pyrrol-1-yl group, and the carbonitrile group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring with two nitrogen atoms. The 3-chlorophenyl group, the pyrrol-1-yl group, and the carbonitrile group would be attached to different positions on this ring.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in the molecule. For example, the carbonitrile group might undergo reactions typical of nitriles, such as hydrolysis or reduction. The pyrazole ring might participate in electrophilic substitution reactions or metal-catalyzed cross-coupling reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group and the aromatic rings might make the compound relatively non-volatile and could influence its solubility in different solvents.


Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail. If it’s intended to be a drug, studies could be carried out to determine its efficacy, pharmacokinetics, and safety profile.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be carried out. Always follow laboratory safety guidelines when handling chemical substances.


properties

IUPAC Name

1-(3-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c15-12-4-3-5-13(8-12)19-14(11(9-16)10-17-19)18-6-1-2-7-18/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQDJHKTGYIRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318150
Record name MLS000758484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

CAS RN

175134-97-1
Record name MLS000758484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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